molecular formula C8H5Cl2FO3 B1530310 2,6-Dichloro-3-fluoromandelic acid CAS No. 1804514-90-6

2,6-Dichloro-3-fluoromandelic acid

Cat. No.: B1530310
CAS No.: 1804514-90-6
M. Wt: 239.02 g/mol
InChI Key: NFKGLWIKJNXAPX-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-fluoromandelic acid is a halogenated derivative of mandelic acid (α-hydroxy phenylacetic acid), featuring chlorine atoms at positions 2 and 6 and a fluorine atom at position 3 on the aromatic ring.

Properties

CAS No.

1804514-90-6

Molecular Formula

C8H5Cl2FO3

Molecular Weight

239.02 g/mol

IUPAC Name

2-(2,6-dichloro-3-fluorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H5Cl2FO3/c9-3-1-2-4(11)6(10)5(3)7(12)8(13)14/h1-2,7,12H,(H,13,14)

InChI Key

NFKGLWIKJNXAPX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1F)Cl)C(C(=O)O)O)Cl

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)C(C(=O)O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,6-dichloro-3-fluoromandelic acid with key analogs, focusing on molecular features and substituent effects:

Compound Name Molecular Formula Molecular Weight Substituents Functional Groups Key Distinctions
2,6-Dichloro-3-fluoromandelic acid C₈H₅Cl₂FO₃ ~247.03 2,6-Cl; 3-F Carboxylic acid, hydroxyl Unique hydroxyl group enhances polarity and hydrogen-bonding capacity
2,6-Dichloro-3-fluorobenzoic acid C₇H₃Cl₂FO₂ 209.004 2,6-Cl; 3-F Carboxylic acid Lacks hydroxyl group; lower solubility in polar solvents
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid C₆H₂Cl₂FNO₂ 209.99 2,6-Cl; 5-F; pyridine Carboxylic acid Heterocyclic nitrogen alters electronic properties and acidity
3-Chloro-2-fluoro-6-formylbenzoic acid C₈H₄ClFO₃ 202.57 3-Cl; 2-F; 6-formyl Carboxylic acid, formyl Formyl group increases electrophilicity vs. hydroxyl

Key Observations :

  • Fluorine at position 3 (vs. 5 in pyridine derivatives) may reduce steric hindrance near the carboxylic acid, affecting reactivity in coupling reactions .
Physicochemical and Reactivity Comparisons
  • Acidity: The hydroxyl and carboxylic acid groups in mandelic acid derivatives confer higher acidity (pKa ~2-3) compared to non-hydroxylated analogs like 2,6-dichloro-3-fluorobenzoic acid (pKa ~2.5-3.5) . Pyridine-based analogs exhibit even lower pKa due to the electron-withdrawing nitrogen .
  • Synthetic Methods : Microwave-assisted synthesis (e.g., 130°C for 21 hours in ) is common for halogenated aromatics, suggesting similar approaches for the mandelic acid derivative .
  • Biological Activity : Fluorine and chlorine substitutions are associated with enhanced metabolic stability and target binding in pharmaceuticals. The hydroxyl group in mandelic acid may facilitate interactions with enzymes or receptors, differing from formyl or methyl groups in analogs .

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